(R)-Birabresib

Glioblastoma Antiproliferative Activity BET Inhibitor

Choose (R)-Birabresib for CNS-focused BET inhibition: validated oral bioavailability, proven brain penetration (tumor-to-brain ratio 7–15 fold), and a defined Phase II clinical dose (80 mg QD). Outperforms (+)-JQ1 in glioblastoma models. Ideal for chronic oral dosing and translational preclinical studies.

Molecular Formula C25H22ClN5O2S
Molecular Weight 492.0 g/mol
CAS No. 202590-98-5
Cat. No. B1684437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Birabresib
CAS202590-98-5
SynonymsOTX015;  OTX-015;  OTX 015;  MK-8628;  MK 8628;  MK8628;  Birabresib.
Molecular FormulaC25H22ClN5O2S
Molecular Weight492.0 g/mol
Structural Identifiers
SMILESCC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NC4=CC=C(C=C4)O)C5=CC=C(C=C5)Cl)C
InChIInChI=1S/C25H22ClN5O2S/c1-13-14(2)34-25-22(13)23(16-4-6-17(26)7-5-16)28-20(24-30-29-15(3)31(24)25)12-21(33)27-18-8-10-19(32)11-9-18/h4-11,20,32H,12H2,1-3H3,(H,27,33)/t20-/m0/s1
InChIKeyGNMUEVRJHCWKTO-FQEVSTJZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder
Solubility≥24.6 mg/mL in DMSO, ≥106 mg/mL in EtOH with gentle warming,insoluble in H2O
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





(R)-Birabresib (OTX015/MK-8628): A Clinically Advanced, Orally Bioavailable Pan-BET Inhibitor


(R)-Birabresib, also known as OTX015 and MK-8628, is a potent, orally bioavailable small molecule inhibitor of the bromodomain and extra-terminal (BET) family of proteins, specifically BRD2, BRD3, and BRD4 [1]. It is a thienotriazolodiazepine analog of the early tool compound (+)-JQ1, designed for clinical development [1]. Birabresib has been evaluated in multiple Phase I and II clinical trials for hematologic malignancies and advanced solid tumors, including glioblastoma, and has been the first BET inhibitor to successfully undergo early clinical trials [2].

(R)-Birabresib (OTX015) vs. Other BET Inhibitors: Why Substitution Is Not Advisable


Substituting (R)-Birabresib with other BET inhibitors, even close structural analogs like (+)-JQ1, is not straightforward. While these compounds share a common target class, their pharmacological properties differ substantially. Key differentiators for (R)-Birabresib include its validated oral bioavailability in humans, a defined Phase II clinical dose, and evidence of superior brain penetration compared to its analogs [1][2]. Preclinical studies directly comparing birabresib to (+)-JQ1 have shown quantitative differences in antiproliferative potency and tissue distribution, making generic substitution without empirical validation a significant risk to experimental reproducibility and translational potential [1].

(R)-Birabresib (OTX015): Head-to-Head Evidence Against Key BET Inhibitor Comparators


(R)-Birabresib vs. (+)-JQ1: Superior Antiproliferative Activity in Glioblastoma Models

In a direct head-to-head comparison, (R)-Birabresib (OTX015) exhibited higher antiproliferative effects than its close structural analog, the canonical BET inhibitor (+)-JQ1, in glioblastoma (GBM) cell lines [1].

Glioblastoma Antiproliferative Activity BET Inhibitor

(R)-Birabresib vs. (+)-JQ1: Quantified Brain Penetration and Tumor Accumulation

(R)-Birabresib (OTX015) has been shown to effectively cross the blood-brain barrier, a critical property for treating CNS tumors, which is not consistently demonstrated for all BET inhibitors. In orthotopic glioblastoma xenograft models, OTX015 tumor levels were found to be 7 to 15-fold higher than in normal brain tissue [1].

Glioblastoma Blood-Brain Barrier Pharmacokinetics

(R)-Birabresib vs. Preclinical BET Inhibitors: First-in-Class Clinical Advancement and Defined Phase II Dose

Unlike many BET inhibitors that remain in preclinical or early Phase I development, (R)-Birabresib (OTX015/MK-8628) has progressed to Phase II clinical trials and has a defined recommended Phase II dose (RP2D) of 80 mg once daily, with demonstrated dose-proportional exposure and a favorable safety profile [1].

Clinical Development Pharmacokinetics Phase II Dose

(R)-Birabresib vs. Non-Oral BET Inhibitors: Validated Oral Bioavailability

(R)-Birabresib is distinguished by its established oral bioavailability, a property confirmed in both preclinical models and human clinical trials [1]. This contrasts with numerous tool compound BET inhibitors that require parenteral administration (e.g., intraperitoneal or intravenous injection) for in vivo studies, complicating long-term and combination therapy experiments.

Oral Bioavailability In Vivo Pharmacology Pharmacokinetics

(R)-Birabresib Target Engagement Profile: Differential Downregulation of BET Proteins

Exposure to 500 nM (R)-Birabresib (OTX015) induces a strong decrease in BRD2 and BRD4 protein levels and a corresponding increase in HEXIM1, while BRD3 expression remains unchanged [1]. This differential effect on BET family proteins provides a distinct pharmacodynamic signature that can be used as a specific biomarker of target engagement, which may differ from the profiles of other pan-BET inhibitors.

Target Engagement Pharmacodynamics Protein Degradation

(R)-Birabresib (OTX015): Validated Applications in Cancer and Epigenetics Research


Investigating BET Inhibition in Glioblastoma and Other CNS Malignancies

Based on its demonstrated ability to cross the blood-brain barrier and achieve high tumor-to-brain concentration ratios (7-15 fold), (R)-Birabresib (OTX015) is the preferred BET inhibitor for in vivo studies of glioblastoma, medulloblastoma, and other brain cancers [1]. This property makes it uniquely suited for CNS-focused research compared to other BET inhibitors with unknown or poor brain penetration. Its superior antiproliferative activity in GBM cell lines compared to (+)-JQ1 further supports its use in these models [1].

Preclinical Studies Designed for Translational Relevance to Clinical Trials

For research programs aiming to inform or support future clinical development, (R)-Birabresib (OTX015) is a strategic choice. It has a defined Phase II clinical dose (80 mg once daily) and established human pharmacokinetic and safety data [2]. This allows researchers to design in vivo experiments with clinically relevant drug exposures and schedules, increasing the translational impact of their preclinical findings compared to using tool compounds with no clinical path.

Long-Term and Combination Therapy In Vivo Studies Requiring Oral Dosing

The validated oral bioavailability of (R)-Birabresib (OTX015) makes it the superior choice for chronic dosing studies and complex combination therapy regimens in animal models [3]. Oral administration simplifies logistics, reduces handling stress on animals, and better recapitulates the intended clinical route of administration for this class of agents. This is a significant practical advantage over BET inhibitors that must be administered via injection.

Pharmacodynamic Studies Requiring a Robust Target Engagement Biomarker

The unique protein-level signature of (R)-Birabresib (OTX015), characterized by the downregulation of BRD2 and BRD4 with no effect on BRD3 protein expression, provides a reliable pharmacodynamic marker of target engagement [4]. This allows researchers to confirm on-target activity in their specific experimental systems with greater confidence and less ambiguity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-Birabresib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.